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molecular formula C11H13NO2 B8382360 8-Isopropyl-4H-benzo[1,4]oxazin-3-one

8-Isopropyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8382360
M. Wt: 191.23 g/mol
InChI Key: ZMQQPRXOPLDBAW-UHFFFAOYSA-N
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Patent
US07307075B2

Procedure details

Crude 2-Amino-6-isopropylphenol (95MF80(2240) (0.16 g, 1.1 mmol), 2-chloroacetyl chloride (0.14 g, 1.2 mmol) and K2CO3 (0.32 g, 2.3 mmol) were mixed according to GP1 to give the title compound as a crude (95MF83) (0.115 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([CH3:10])[CH3:9])[C:3]=1[OH:11].Cl[CH2:13][C:14](Cl)=[O:15].C([O-])([O-])=O.[K+].[K+]>>[CH:8]([C:4]1[C:3]2[O:11][CH2:13][C:14](=[O:15])[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1)([CH3:9])[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)C(C)C)O
Name
Quantity
0.14 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0.32 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=CC=2NC(COC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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